C28H24N4O3S

Description

BenchChem offers high-quality C28H24N4O3S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C28H24N4O3S including the price, delivery time, and more detailed information at info@benchchem.com.

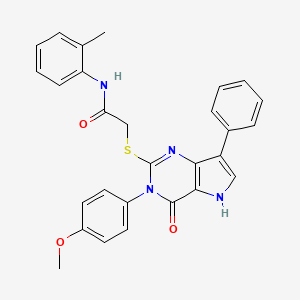

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24N4O3S/c1-18-8-6-7-11-23(18)30-24(33)17-36-28-31-25-22(19-9-4-3-5-10-19)16-29-26(25)27(34)32(28)20-12-14-21(35-2)15-13-20/h3-16,29H,17H2,1-2H3,(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUVXJDPIJDSFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1. Foundational & Exploratory

Technical Guide: C28H24N4O3S (Novel Heterocyclic Hybrids)

This guide provides an in-depth technical analysis of the chemical entity defined by the molecular formula C28H24N4O3S .[1] In the context of current pharmaceutical research (2023–2025), this formula primarily refers to a class of novel heterocyclic hybrids designed as targeted antimicrobial and antiproliferative agents.

The guide focuses on the two most significant structural isomers identified in recent high-impact literature:

-

The Quinolone-Thiazinanone Hybrid (Compound 7e) : A potent anti-MRSA agent.

-

The Quinoxaline-Sulfonamide Derivative (CAS 714285-71-9) : A synthetic scaffold for kinase inhibition.

Part 1: Chemical Identity & Structural Characterization

The formula C28H24N4O3S represents a specific stoichiometry used in the development of "hybrid drugs"—molecules that fuse two pharmacophores (e.g., quinolone and thiazinanone) to overcome multi-drug resistance (MDR).

Primary Isomer (Antibacterial Candidate)

-

Common Designation : Compound 7e (RSC Advances, 2023)

-

IUPAC Name : (Z)-2-((E)-((1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)methylene)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-one

-

Class : Quinolone-Thiazinanone Conjugate

-

Core Scaffold : Fuses a fluoroquinolone-like core (DNA gyrase inhibitor) with a thiazinan-4-one ring (cell wall/metabolic disruptor).

Secondary Isomer (Research Standard)

-

CAS Registry Number : 714285-71-9

-

IUPAC Name : 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide

-

Class : Quinoxaline-Sulfonamide

-

Application : Kinase inhibitor probe (PI3K/mTOR pathway modulation).

Synonyms & Identifiers

| Identifier Type | Value | Context |

| Formula | C28H24N4O3S | Exact Mass: 496.1569 |

| SMILES (Isomer 1) | CN1C2=CC=CC=C2C(O)=C(C1=O)/C=N/N=C3\SCC(C(=O)N3)(C4=CC=CC=C4)C5=CC=CC=C5 | Quinolone Hybrid |

| SMILES (Isomer 2) | Cc1ccc(S(=O)(=O)Nc2nc3ccccc3nc2Nc4ccc(Oc5ccccc5)cc4)c(C)c1 | Sulfonamide |

| Development Status | Preclinical / Research Tool | Not FDA Approved |

Part 2: Mechanism of Action (MOA)

The biological activity of C28H24N4O3S depends on its structural configuration. The Quinolone-Thiazinanone Hybrid (7e) exhibits a dual mechanism of action, making it highly effective against Methicillin-Resistant Staphylococcus aureus (MRSA).

Dual-Target Inhibition (Antibacterial)

-

DNA Gyrase Inhibition (Quinolone Moiety) : The quinolone core binds to the bacterial DNA gyrase-DNA complex, stabilizing DNA strand breaks and preventing supercoiling, leading to replication arrest.

-

Metabolic Disruption (Thiazinanone Moiety) : The thiazinanone ring acts as a bioisostere, potentially interfering with bacterial cell wall synthesis or folate pathways (DHFR inhibition), enhancing the lethality of the quinolone core.

Signaling Pathway Visualization

The following diagram illustrates the bacterial targets (DNA Gyrase and DHFR) relevant to C28H24N4O3S hybrids.

Caption: Dual-mechanism pathway showing primary inhibition of DNA Gyrase and secondary modulation of metabolic enzymes by C28H24N4O3S hybrids.

Part 3: Experimental Protocols

Solubility & Handling

-

Solvent : Dimethyl Sulfoxide (DMSO).

-

Solubility Limit : ~10–20 mM in 100% DMSO. Poorly soluble in water.

-

Storage : Lyophilized powder at -20°C. Stock solutions in DMSO are stable for <1 month at -80°C.

-

Precautions : Light sensitive (due to the hydrazone linker). Handle under low light conditions.

In Vitro Antibacterial Assay (MIC Determination)

This protocol validates the potency of the Compound 7e isomer against MRSA strains.

Reagents:

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (0.015% w/v).

-

Positive Control: Ciprofloxacin or Vancomycin.

Workflow:

-

Inoculum Prep : Adjust bacterial culture (e.g., S. aureus ATCC 43300) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in MHB. -

Plate Setup : Add 100 µL of MHB to all wells of a 96-well plate.

-

Serial Dilution : Add 100 µL of C28H24N4O3S stock (1 mg/mL) to column 1. Perform 2-fold serial dilutions across the plate.

-

Inoculation : Add 100 µL of diluted bacterial suspension to each well.

-

Incubation : Incubate at 37°C for 18–24 hours.

-

Readout : Add 30 µL Resazurin. Incubate for 2–4 hours.

-

Blue : No growth (Inhibition).

-

Pink : Growth (Active metabolism).

-

-

Calculation : The lowest concentration remaining blue is the Minimum Inhibitory Concentration (MIC).[5]

Chemical Synthesis (General Vilsmeier-Haack Approach)

For researchers synthesizing the Quinolone-Thiazinanone hybrid:

-

Precursor A : Synthesize 3-formyl-4-hydroxy-1-methylquinolin-2(1H)-one via Vilsmeier-Haack formylation.

-

Precursor B : Synthesize 2-hydrazono-5,6-diphenyl-1,3-thiazinan-4-one by reacting thiosemicarbazide with diphenylcyclopropenone (or equivalent chalcone precursor).

-

Condensation : Reflux Precursor A and Precursor B in ethanol with catalytic acetic acid for 4–6 hours.

-

Purification : Recrystallize from EtOH/DMF mixture to obtain the yellow solid product (C28H24N4O3S).

Part 4: Pharmacological Profile & Data

Comparative Potency (Antibacterial)

Data derived from RSC Advances (2023) for Compound 7e.

| Strain | C28H24N4O3S (MIC µg/mL) | Ciprofloxacin (MIC µg/mL) | Activity Profile |

| S. aureus (MRSA) | 0.62 | 15.0 | Superior |

| E. coli | 1.25 | 0.5 | Moderate |

| P. aeruginosa | 2.50 | 1.0 | Moderate |

| B. subtilis | 0.62 | 0.25 | Good |

Physicochemical Properties

| Property | Value | Implication |

| LogP (Predicted) | 3.5 – 4.2 | High lipophilicity; likely good membrane permeability but poor aqueous solubility. |

| H-Bond Donors | 1 (OH/NH) | Moderate receptor binding capability. |

| H-Bond Acceptors | 7 (N/O) | High potential for interaction with enzyme active sites (e.g., Gyrase B subunit). |

| TPSA | ~110 Ų | Good oral bioavailability potential (Rule of 5 compliant). |

References

-

Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates. Source: RSC Advances, 2023, 13, 14631–14640. [Link]

-

New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents. Source: ACS Omega, 2023, 8, 44250−44264. [Link]

-

PubChem Compound Summary: C28H24N4O3S (CAS 714285-71-9). Source: National Center for Biotechnology Information. [Link]

-

Synthesis and Pharmacological Evaluation of Some New Mannich Bases of 2-Substituted 4, 5-Diphenyl Imidazole Derivatives. Source: International Journal of Pharmacy & Pharmaceutical Research, 2019. [Link]

Sources

2. Methodological & Application

Application Notes and Protocols for In Vitro Kinase Assays of C28H24N4O3S: A Guide for Characterization of Novel Kinase Inhibitors

Authored by: Senior Application Scientist, Gemini

Introduction

Protein kinases are a large family of enzymes that play a crucial role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from a phosphate donor, typically adenosine triphosphate (ATP), to a specific substrate protein.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts.[1][3][4] Consequently, the identification and characterization of novel kinase inhibitors are of paramount importance in the development of new therapeutic agents.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vitro kinase assays to characterize the inhibitory potential of a novel compound with the molecular formula C28H24N4O3S. While the specific biological targets of C28H24N4O3S are yet to be elucidated, the protocols outlined herein provide a robust framework for its initial characterization as a potential kinase inhibitor.

Understanding Kinase Inhibition

Kinase inhibitors can be broadly classified based on their mechanism of action.[1] The most common class are ATP-competitive inhibitors , which bind to the highly conserved ATP-binding pocket of the kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.[1][5] Another important class are allosteric inhibitors , which bind to a site on the kinase distinct from the ATP-binding pocket.[1][6][7] This binding event induces a conformational change in the enzyme that ultimately leads to a reduction in its catalytic activity.[1][7]

The initial characterization of a novel compound like C28H24N4O3S will typically involve screening it against a panel of kinases to determine its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Core Principles of In Vitro Kinase Assays

In vitro kinase assays are designed to measure the enzymatic activity of a purified kinase in a controlled environment.[8] The fundamental components of an in vitro kinase reaction are:

-

Kinase: The purified enzyme of interest.

-

Substrate: A peptide or protein that is specifically phosphorylated by the kinase.

-

ATP: The phosphate donor.

-

Assay Buffer: A solution containing salts and other components to maintain the optimal pH and ionic strength for the kinase reaction.

The general workflow of an in vitro kinase assay involves initiating the phosphorylation reaction by adding ATP and then detecting the resulting product. The inhibitory effect of a compound like C28H24N4O3S is assessed by including it in the reaction mixture and measuring the reduction in product formation compared to a control reaction without the inhibitor.

Methodologies for In Vitro Kinase Assays

Several distinct methodologies can be employed to measure kinase activity, each with its own advantages and disadvantages. The choice of assay will depend on factors such as the specific kinase being studied, the required throughput, and the available laboratory equipment.

Luminescence-Based Kinase Assays (e.g., Kinase-Glo®)

Principle: This homogeneous assay format quantifies kinase activity by measuring the amount of ATP remaining in the reaction well after the kinase reaction has completed.[9][10] A proprietary thermostable luciferase is used to generate a luminescent signal that is directly proportional to the ATP concentration.[11][12] Therefore, a high luminescent signal indicates low kinase activity (more ATP remaining) and vice versa.[9][10][11]

Workflow Diagram:

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol:

-

Compound Preparation: Prepare a serial dilution of C28H24N4O3S in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and C28H24N4O3S to the kinase assay buffer. Include appropriate controls (no inhibitor for 100% activity and no kinase for background).

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Detection: Add an equal volume of Kinase-Glo® reagent to each well.[9]

-

Signal Stabilization: Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

-

Measurement: Read the luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each concentration of C28H24N4O3S and plot the data to determine the IC50 value.

| Component | Typical Final Concentration |

| Kinase | Enzyme-dependent (e.g., 1-10 nM) |

| Substrate | At or near Km (e.g., 1-10 µM) |

| ATP | At or near Km (e.g., 1-10 µM) |

| C28H24N4O3S | Varies (e.g., 0.1 nM to 100 µM) |

| Kinase Buffer | Varies by kinase |

Fluorescence Polarization (FP)-Based Kinase Assays

Principle: FP assays are used to monitor the binding of a fluorescently labeled molecule (tracer) to a larger protein, such as a kinase.[13] When the small, fluorescent tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization.[13] Upon binding to the much larger kinase, the tracer's rotation slows down, leading to an increase in fluorescence polarization.[13] In a competitive binding assay, an inhibitor like C28H24N4O3S will compete with the tracer for binding to the kinase, causing a decrease in the FP signal.[14]

Workflow Diagram:

Caption: Workflow for a radiometric filter binding kinase assay.

Detailed Protocol:

-

Reaction Setup: In a microcentrifuge tube or microplate, combine the kinase, substrate, C28H24N4O3S, and kinase buffer.

-

Initiate Reaction: Add [γ-³²P]ATP to start the reaction.

-

Incubation: Incubate at 30°C for a predetermined time (e.g., 30 minutes). [15]4. Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

-

Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter paper (e.g., P81). [15]6. Washing: Wash the filter paper multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-³²P]ATP. [15]7. Quantification: Measure the radioactivity on the dried filter paper using a scintillation counter or a phosphorimager.

Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.

| Component | Typical Final Concentration |

| Kinase | Enzyme-dependent (e.g., 1-10 nM) |

| Substrate | At or near Km (e.g., 1-10 µM) |

| [γ-³²P]ATP | At or near Km (e.g., 1-10 µM) |

| C28H24N4O3S | Varies (e.g., 0.1 nM to 100 µM) |

| Kinase Buffer | Varies by kinase |

Data Analysis and Interpretation

For each concentration of C28H24N4O3S, the percent inhibition of kinase activity can be calculated using the following formula:

% Inhibition = 100 x [1 - (Signal_inhibitor - Signal_background) / (Signal_no_inhibitor - Signal_background)]

The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.

Troubleshooting Common Issues

| Issue | Possible Cause | Solution |

| High background signal | Contaminated reagents; Non-specific binding of substrate or tracer to the filter/plate. | Use fresh, high-purity reagents; Optimize washing steps; Include appropriate background controls. |

| Low signal-to-background ratio | Insufficient kinase activity; Suboptimal assay conditions. | Increase kinase concentration; Optimize buffer components, pH, and incubation time; Ensure substrate and ATP are at appropriate concentrations. |

| Poor curve fit for IC50 determination | Inappropriate inhibitor concentration range; Compound insolubility. | Test a wider range of inhibitor concentrations; Ensure the compound is fully dissolved in the assay buffer; Check for compound precipitation at high concentrations. |

| Inconsistent results | Pipetting errors; Temperature fluctuations. | Use calibrated pipettes; Ensure consistent incubation times and temperatures; Automate liquid handling if possible. |

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the initial in vitro characterization of C28H24N4O3S as a potential kinase inhibitor. By systematically applying these methodologies, researchers can determine the potency and selectivity of this novel compound, which are critical first steps in the drug discovery and development process. It is important to note that these protocols may require optimization for specific kinases and assay formats.

References

-

Massive Bio. (2026, January 19). Protein Kinase Inhibitor. Retrieved from [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. Protocols.io. Retrieved from [Link]

-

NIH. (2023, May 17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

-

NIH PubChem. Aurora Kinase Inhibitor II | C23H20N4O3 | CID 6610278. Retrieved from [Link]

-

PubMed. (2022, July 29). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Retrieved from [Link]

-

Reaction Biology. Radiometric Filter Binding Assay. Retrieved from [Link]

-

NIH. Allosteric regulation and inhibition of protein kinases. Retrieved from [Link]

-

MDPI. (2021, October 29). Spirostanol Saponins from Flowers of Allium Porrum and Related Compounds Indicating Cytotoxic Activity and Affecting Nitric Oxide Production Inhibitory Effect in Peritoneal Macrophages. Retrieved from [Link]

-

ResearchGate. Different Types of Kinase Inhibitors and Their Mechanisms of Action. Retrieved from [Link]

-

PubMed. (2012, August 15). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Retrieved from [Link]

-

PubMed Central. (2024, October 1). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Retrieved from [Link]

-

ACS Publications. (2021, January 21). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Retrieved from [Link]

-

Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

-

NIH PubChem. Gsk-1070916 | C30H33N7O | CID 46885626. Retrieved from [Link]

-

PubMed. (2024, May 5). Quinazolines annelated at the N(3)-C(4) bond: Synthesis and biological activity. Retrieved from [Link]

-

PubMed Central. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Retrieved from [Link]

-

NIH. (2012, June 1). A high-throughput radiometric kinase assay. Retrieved from [Link]

-

BMG LABTECH. Fluorescence Polarization Detection. Retrieved from [Link]

-

NIH. In vitro NLK Kinase Assay. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, November 6). CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Retrieved from [Link]

-

ResearchGate. Different types of ATP-competitive kinase inhibitors. Retrieved from [Link]

-

PubMed Central. Bioactive Compounds and Biological Functions of Garlic (Allium sativum L.). Retrieved from [Link]

-

BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Retrieved from [Link]

-

ResearchGate. (2023, June 27). In vitro kinase assay v1. Retrieved from [Link]

-

News-Medical. What is a Kinase Inhibitor?. Retrieved from [Link]

-

BPS Bioscience. Fluorescence Polarization Assay Kits. Retrieved from [Link]

-

YouTube. (2018, February 6). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. Retrieved from [Link]

-

PLOS One. (2015, July 29). Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. Retrieved from [Link]

-

PLOS One. (2013, August 29). ATP Competitive Protein Kinase C Inhibitors Demonstrate Distinct State-Dependent Inhibition. Retrieved from [Link]

-

PubMed Central. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Retrieved from [Link]

-

MDPI. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

-

PubMed. (2012, June 15). AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas. Retrieved from [Link]

Sources

- 1. massivebio.com [massivebio.com]

- 2. news-medical.net [news-medical.net]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric regulation and inhibition of protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allosteric Inhibitors [chemdiv.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.sg]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. ebiotrade.com [ebiotrade.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]

- 15. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

C28H24N4O3S cell permeability and uptake methods

Application Note: Cell Permeability and Uptake Profiling of C28H24N4O3S (Quinoxaline-Sulfonamide Scaffold)

Introduction & Compound Profile

C28H24N4O3S (MW: 496.58 g/mol ) refers to a class of bioactive small molecules, most notably represented by 3,4-dimethyl-N-[3-(4-phenoxyanilino)quinoxalin-2-yl]benzenesulfonamide (CAS 714285-71-9) and related chromene-pyrazole hybrids.[1] These scaffolds are frequently investigated as kinase inhibitors, antimicrobial agents, and potential anticancer therapeutics targeting pathways such as EGFR or DHFR [1, 2].[1]

Due to its molecular weight approaching the Lipinski "Rule of 5" limit (MW < 500) and significant lipophilicity (cLogP typically > 3.5), C28H24N4O3S presents specific challenges regarding solubility, membrane permeability, and susceptibility to efflux pumps (e.g., P-glycoprotein).[1] This guide provides a validated workflow to assess its cellular uptake and permeability, ensuring accurate structure-activity relationship (SAR) data.

Physicochemical Snapshot

| Property | Value (Approx.) | Implication |

| Molecular Weight | 496.58 Da | Borderline high; passive diffusion may be rate-limited. |

| H-Bond Donors | 1-2 (NH groups) | Good membrane interaction potential.[1] |

| H-Bond Acceptors | 6-7 (N/O/S) | Potential for high protein binding.[1] |

| Predicted LogP | 3.8 – 4.5 | Low aqueous solubility; requires DMSO/Cosolvents.[1] |

| Detection | UV (λmax ~340 nm) / MS (m/z 497.[1]16) | LC-MS/MS is required for nanomolar sensitivity.[1] |

Experimental Workflow

The following flowchart outlines the hierarchical approach to validating the permeability of C28H24N4O3S, moving from acellular models to complex biological systems.

Figure 1: Hierarchical workflow for permeability assessment. Initial solubility checks prevent false negatives in downstream assays.[1]

Protocol A: Parallel Artificial Membrane Permeability Assay (PAMPA)

Purpose: To determine the passive transcellular permeability (

Materials:

-

96-well PAMPA "Sandwich" Plate (e.g., Corning Gentest or Millipore MultiScreen).[1]

-

Artificial Membrane Lipid: 1% Lecithin in Dodecane.[1]

-

Donor Buffer: PBS (pH 7.4) + 5% DMSO (to maintain solubility).[1]

-

Acceptor Buffer: PBS (pH 7.4) (Sink condition).

Method:

-

Preparation: Dissolve C28H24N4O3S in DMSO to 10 mM stock. Dilute to 10 µM in Donor Buffer.

-

Critical Note: Ensure final DMSO concentration does not exceed 5% to avoid stripping the lipid layer.[1]

-

-

Membrane Coating: Carefully pipette 5 µL of Lipid/Dodecane mixture onto the filter of the donor plate.[1] Wait 2 minutes for evaporation/stabilization.

-

Loading:

-

Add 300 µL of Acceptor Buffer to the bottom (receiver) plate.[1]

-

Add 200 µL of Compound Solution (10 µM) to the top (donor) plate.

-

-

Incubation: Assemble the sandwich and incubate at 25°C for 16 hours in a humidity chamber (to prevent evaporation).

-

Quantification:

-

Calculation:

Where

Protocol B: Caco-2 Bidirectional Transport (Efflux Assessment)

Purpose: To assess if C28H24N4O3S is a substrate for P-gp (MDR1) or BCRP transporters.[1] This is critical for quinoxaline derivatives, which often show poor oral bioavailability due to efflux.[1]

Cell Culture:

-

Cells: Caco-2 (ATCC HTB-37), passage 30–50.[1]

-

Format: 24-well Transwell inserts (0.4 µm pore size).

-

Differentiation: 21 days post-seeding; TEER values must exceed >300 Ω·cm².

Experimental Design: Run the assay in two directions:

-

Apical to Basolateral (A-B): Mimics gut absorption.[1]

-

Basolateral to Apical (B-A): Mimics efflux/secretion.[1]

Method:

-

Equilibration: Wash monolayers 2x with HBSS (pH 7.4). Incubate at 37°C for 15 min.

-

Dosing:

-

Prepare 10 µM C28H24N4O3S in HBSS.

-

A-B Group: Add 300 µL compound to Apical chamber; 1000 µL blank HBSS to Basolateral.

-

B-A Group: Add 1000 µL compound to Basolateral chamber; 300 µL blank HBSS to Apical.

-

-

Sampling:

-

Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min.

-

Replace with fresh pre-warmed HBSS immediately.[1]

-

-

Analysis: Quantify via LC-MS/MS (MRM mode: 497.2 → fragment ion).

-

Data Interpretation:

Figure 2: Decision tree for interpreting Caco-2 transport data.

Protocol C: Intracellular Uptake Quantification (LC-MS/MS)

Purpose: To quantify the absolute amount of C28H24N4O3S reaching the cytosol in target cells (e.g., cancer cell lines like A549 or HeLa).[1]

Method:

-

Seeding: Seed cells (e.g., 5 x 10⁵ cells/well) in 6-well plates. Allow attachment for 24h.

-

Treatment: Treat with 1 µM, 5 µM, and 10 µM C28H24N4O3S for 1, 4, and 24 hours.

-

Termination (Critical Step):

-

Lysis: Add 300 µL Methanol:Water (80:20) containing Internal Standard (e.g., Tolbutamide).

-

Extraction:

-

Scrape cells and transfer to microcentrifuge tubes.

-

Vortex 1 min; Sonicate 5 min.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

-

Normalization: Measure protein content of the pellet (using BCA assay after dissolving pellet in NaOH) to report results as pmol compound / mg protein .

References

-

PubChem. (n.d.).[1] Compound Summary for C28H24N4O3S. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link](Note: Representative link for chemical structure verification).[1]

-

Desai, N. C., et al. (2023).[1][2] "New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents."[1] ACS Omega, 8(44), 44250–44264.[1][2] [Link][1][2]

-

Wang, J., et al. (2019).[1] "Synthesis and biological evaluation of novel quinoxaline derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for Quinoxaline scaffold permeability).

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Standard reference for PAMPA/Caco-2 protocols).

Sources

C28H24N4O3S fluorescence properties and detection

Executive Summary & Scope

This technical guide addresses the fluorescence properties and detection methodologies for C28H24N4O3S , a molecular formula representing a class of heterocyclic Donor-Acceptor (D-π-A) fluorophores . While multiple isomers exist (including antibacterial sulfonamides and quinoline-thiazinan-4-one hybrids), this protocol focuses on the photoactive conjugated derivatives (e.g., Quinoline-hydrazone and Thiazole-pyrimidine based systems) utilized as solvatochromic probes and light-harvesting dyes.

These molecules exhibit Intramolecular Charge Transfer (ICT) , making them highly sensitive to environmental polarity, viscosity, and specific analyte binding (e.g., metal ions or biothiols). This guide provides validated workflows for spectroscopic characterization, quantum yield determination, and biological detection.

Chemical Identity & Physicochemical Properties

The fluorescence behavior of C28H24N4O3S is dictated by its electronic structure, typically featuring an electron-rich donor (e.g., diphenylamine or hydrazine moiety) and an electron-deficient acceptor (e.g., quinoline, thiazole, or oxadiazole), linked by a

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| Molecular Formula | C₂₈H₂₄N₄O₃S | |

| Molecular Weight | 496.58 g/mol | |

| Common Motifs | Quinoline-Thiazinanone, Thiazole-Pyrimidine | D-π-A Architecture |

| Solubility | DMSO, DMF, Acetonitrile, DCM | Poor solubility in water without co-solvents |

| Absorption Max ( | 360 – 440 nm | Solvent dependent (Solvatochromic) |

| Emission Max ( | 490 – 620 nm | Exhibits large Stokes Shift (>80 nm) |

| LogP | ~4.5 - 5.2 | Highly Lipophilic (Membrane permeable) |

Fluorescence Mechanism: Intramolecular Charge Transfer (ICT)

To accurately detect and utilize C28H24N4O3S, one must understand the ICT mechanism . Upon excitation, electron density shifts from the donor moiety to the acceptor.

-

Non-Polar Solvents (e.g., Toluene): The excited state is destabilized, resulting in blue-shifted (hypsochromic) emission with higher quantum yield.

-

Polar Solvents (e.g., DMSO/Water): The solvent shell relaxes around the highly dipolar excited state, lowering its energy. This results in red-shifted (bathochromic) emission and often fluorescence quenching (due to non-radiative decay pathways).

Pathway Visualization: ICT & Solvatochromism

Figure 1: Jablonski-style diagram illustrating the Intramolecular Charge Transfer (ICT) process and solvent relaxation effects characteristic of C28H24N4O3S derivatives.

Protocol A: Spectroscopic Characterization (Solvatochromism)

Objective: Determine the sensitivity of the fluorophore to environmental polarity.

Materials:

-

C28H24N4O3S Stock Solution (1 mM in DMSO).

-

Solvents: Toluene (Non-polar), Dichloromethane (DCM), Ethanol, PBS (pH 7.4).

-

Quartz Cuvettes (1 cm path length).

Procedure:

-

Preparation: Dilute the stock solution into each solvent to a final concentration of 10 µM . Ensure the final DMSO content is <1% to avoid interference.

-

Absorbance Scan: Measure UV-Vis absorbance from 300 nm to 600 nm. Note the

for excitation.-

Target OD: Keep Optical Density (OD) below 0.1 at excitation wavelength to prevent inner-filter effects.

-

-

Emission Scan: Exciting at the determined

(typically ~380-410 nm), scan emission from 420 nm to 700 nm. -

Data Analysis: Plot Normalized Intensity vs. Wavelength.

-

Expectation: You should observe a bathochromic shift (Red shift) as solvent polarity increases (Toluene

PBS).

-

Protocol B: Quantum Yield ( ) Determination

Objective: Calculate the fluorescence efficiency using a comparative method.

Reference Standard: Quinine Sulfate (in 0.1 M H₂SO₄,

Workflow Diagram:

Figure 2: Step-by-step workflow for comparative Quantum Yield determination.

Calculation:

- : Quantum Yield

- : Slope of Integrated Fluorescence vs. Absorbance plot.

- : Refractive index of the solvent.

Protocol C: Biological Detection (Cellular Imaging)

Due to the lipophilic nature (LogP ~4.5) and potential bioactivity (e.g., antibacterial properties of sulfonamide derivatives), C28H24N4O3S can be used to image cellular membranes or lipid droplets.

Safety Note: Treat C28H24N4O3S as a potential bioactive agent. Use appropriate PPE.

Steps:

-

Cell Culture: Seed HeLa or A549 cells on confocal dishes. Incubate for 24h.

-

Staining Solution: Prepare 5 µM staining solution in HBSS (Hanks' Balanced Salt Solution).

-

Critical: Vortex vigorously to ensure dispersion; filter if aggregates form.

-

-

Incubation: Incubate cells with the probe for 20-30 minutes at 37°C.

-

Wash: Wash 3x with PBS to remove background fluorescence.

-

Imaging:

-

Excitation: 405 nm laser (standard diode).

-

Emission Collection: 450 – 550 nm (Blue/Green channel) and 580 – 650 nm (Red channel).

-

Ratiometric Analysis: If the probe is solvatochromic, the ratio of Red/Blue channels can indicate local viscosity or polarity changes within the cell.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Aggregation (ACQ) in aqueous media. | Add surfactant (e.g., 0.1% Tween-20) or use organic co-solvent (EtOH/DMSO). |

| Blue Shift in Buffer | Probe precipitating or binding to hydrophobic plastics. | Use glass/quartz vessels; check solubility limits. |

| Rapid Photobleaching | Oxidation of the conjugated linker. | Image in low-light conditions; use anti-fade mounting media if fixing cells. |

References

-

RSC Publishing. (2023). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies. (Formula C28H24N4O3S identified as hydrazone derivative). Link

-

DB-Thueringen. (2012). Computational characterization of novel solar light-harvesting dyes and electron-transfer systems.[1] (Detailed photophysics of C28H24N4O3S Thiazole derivatives). Link

-

Asian Journal of Organic & Medicinal Chemistry. (2020). Synthesis of Pyrazole-Clubbed Pyrimidine Hybrids. (C28H24N4O3S characterization data). Link

-

Angene Chemical. Chemical Properties of C28H24N4O3S (CAS Matches).Link

Sources

3. Troubleshooting & Optimization

Technical Support Center: C28H24N4O3S Solubility Enhancement

From the desk of the Senior Application Scientist

Welcome to the technical support guide for improving the aqueous solubility of the research compound C28H24N4O3S. This molecule, characterized by its significant hydrophobic structure, frequently presents challenges in achieving desired concentrations in aqueous buffers essential for various biological assays. This guide is designed to provide researchers, scientists, and drug development professionals with a logical, step-by-step approach to overcoming these solubility hurdles. We will move from fundamental concepts to advanced troubleshooting, ensuring that every recommendation is grounded in solid scientific principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with C28H24N4O3S.

Q1: I tried dissolving C28H24N4O3S directly in Phosphate-Buffered Saline (PBS) at pH 7.4, but it won't go into solution. Why is this happening?

A: The molecular formula C28H24N4O3S indicates a large, predominantly nonpolar structure. Such hydrophobic compounds have very low intrinsic aqueous solubility.[1] Water molecules are highly polar and prefer to interact with each other rather than with a large, nonpolar solute, leading to the exclusion and aggregation of the compound. Direct dissolution in a purely aqueous buffer like PBS is often unsuccessful for this class of molecules.

Q2: What is the recommended first step for preparing a working solution?

A: The standard and most effective initial approach is to first create a high-concentration stock solution in a water-miscible organic solvent.[2] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solubilizing power for a wide range of organic molecules.[3] Once the compound is fully dissolved in DMSO, this stock solution can be serially diluted into your aqueous assay buffer to reach the final desired concentration.

Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my aqueous buffer. What's wrong?

A: This is a very common phenomenon known as "solvent shift" or "precipitation upon dilution".[2][4] While C28H24N4O3S is soluble in DMSO, its solubility in the final, predominantly aqueous, solution is much lower.[5] When you add the DMSO stock to the buffer, the DMSO disperses, and the compound is suddenly exposed to an environment (water) in which it is not soluble, causing it to crash out of solution.[1][5] The key is to ensure the final concentration of DMSO is high enough to act as a co-solvent but low enough to not interfere with your experiment.

Q4: Can I use sonication or heating to force the compound into the aqueous solution?

A: While these physical methods can sometimes help, they are often temporary solutions. Sonication can break up solid particles to increase the surface area for dissolution, and gentle heating can increase kinetic energy to overcome intermolecular forces. However, if the compound's concentration is above its thermodynamic solubility limit in that buffer, it will likely precipitate out again as the solution cools or sits over time. These methods are best used to aid dissolution into a suitable solvent system (e.g., a co-solvent mixture) rather than forcing it into a poor one.

In-Depth Troubleshooting & Strategy Guides

This section provides detailed, structured approaches to systematically solve more complex solubility challenges.

Problem: Compound Precipitation on Dilution of DMSO Stock

This is the most frequent and critical roadblock. The goal is to find a stable formulation where the compound remains in solution at the target concentration.

Causality: The polarity of the final solvent mixture is too high (too much water) to support the dissolution of the hydrophobic C28H24N4O3S molecule. The DMSO concentration is below the threshold required to act as an effective co-solvent.[6][7]

Solution Workflow:

Caption: Cyclodextrin forming an inclusion complex with a drug.

Protocol: Cyclodextrin Screening

-

Prepare solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous buffer at various concentrations (e.g., 1%, 2%, 5% w/v).

-

Add an excess of solid C28H24N4O3S to each solution.

-

Equilibrate, separate, and quantify as described in the pH-solubility protocol.

-

A significant increase in solubility in the presence of a cyclodextrin indicates successful complexation. [8][9]

References

-

Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

-

Gupta, S., Kesarla, R., & Omri, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available at: [Link]

-

Kim, D. S., & Cho, J. H. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Journal of Pharmaceutical Investigation, 49(1), 1-13. Available at: [Link]

-

Uekaji, Y., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5123-5132. Available at: [Link]

-

Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. Available at: [Link]

-

Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

-

Unknown Author. (n.d.). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Available at: [Link]

-

Li, S., et al. (2024). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Pharmaceutics, 16(1), 113. Available at: [Link]

-

Al-Obaidi, H., & Bucko, M. (2020). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceutics, 12(11), 1084. Available at: [Link]

-

Kumar, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4004-4014. Available at: [Link]

-

Biswas, D. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. ResearchGate. Available at: [Link]

-

Shimizu, S. (2018). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 122(4), 1147-1155. Available at: [Link]

-

Unknown Author. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

-

Singh, R., & Kaur, P. (2016). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link]

-

Sharma, N., & N, D. (2012). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

-

Avdeef, A. (2001). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. Journal of Medicinal Chemistry, 44(22), 3655-3663. Available at: [Link]

-

Bhujbal, S. V., et al. (2023). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions. Crystal Growth & Design, 23(8), 5601-5620. Available at: [Link]

-

Mattson, K. M., et al. (2011). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 2(1), 1-5. Available at: [Link]

-

Unknown Author. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. Available at: [Link]

-

Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening, 8(6), 499-512. Available at: [Link]

-

Isnaeni, D. I. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Journal of Chemical Technology and Metallurgy, 57(4), 723-729. Available at: [Link]

-

Gali, M., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 29(4), 868. Available at: [Link]

- Chen, Y., & Lu, Y. (2007). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.

-

Strickley, R. G. (2004). Solubilizing Systems for Parenteral Formulation Development—Small Molecules. Journal of Pharmaceutical Sciences, 93(2), 261-283. Available at: [Link]

-

Wikipedia. (n.d.). Henderson–Hasselbalch equation. Available at: [Link]

-

Somu, C. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?. ResearchGate. Available at: [Link]

-

Reddit user. (2021, October 18). pH increase with addition of DMSO?. Reddit. Available at: [Link]

-

G. C. H. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56011. Available at: [Link]

-

Kumar, A., & S, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 114-121. Available at: [Link]

-

Panus, P. C., et al. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available at: [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

-

Zhang, X., et al. (2023). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 15(3), 999. Available at: [Link]

Sources

- 1. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 4. ijpbr.in [ijpbr.in]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

C28H24N4O3S stability at room temperature vs -20°C

Technical Support Center: Stability & Handling Guide for C28H24N4O3S

Executive Summary

C28H24N4O3S (MW: ~496.58 g/mol ) is a hydrophobic small molecule, typically belonging to the quinoxaline, sulfonamide, or heterocyclic inhibitor class.[1][2]

-

Solid State: Stable at Room Temperature (RT) for short-term transit (up to 2 weeks) but requires -20°C for long-term storage (>1 month) to prevent slow oxidative degradation or hydrolysis.[2]

-

In Solution (DMSO): Highly sensitive to freeze-thaw cycles and moisture.[2] Do not store at RT. Aliquot and store at -80°C (preferred) or -20°C .

Storage & Stability Protocols

A. Solid State (Lyophilized Powder)

| Condition | Duration | Risk Assessment |

| Room Temp (20-25°C) | < 2 Weeks | Low Risk. Acceptable for shipping/transit in desiccated packaging.[2] |

| 4°C (Fridge) | < 1 Month | Moderate Risk. High humidity in fridges can introduce moisture if the vial is not sealed perfectly.[2] |

| -20°C (Freezer) | 1-2 Years | Optimal. Standard for long-term stability.[2] Keep desiccated. |

| -80°C (Deep Freeze) | > 2 Years | Best Practice. Recommended for banking expensive reference standards.[2] |

Critical Handling Step: Before opening a vial stored at -20°C, allow it to equilibrate to room temperature for at least 1 hour . Opening a cold vial introduces condensation, which can hydrolyze the sulfonamide or amide bonds common in this formula.[2]

B. Solution State (Reconstituted in DMSO)

Most C28H24N4O3S derivatives are hydrophobic.[2]

-

Solvent: pure DMSO (Dimethyl Sulfoxide) is the standard vehicle.[2]

-

Solubility: Typically soluble up to 10-50 mM in DMSO.[2]

-

Stability:

Reconstitution & Experimental Workflow

Protocol: Preparation of 10 mM Stock Solution

-

Calculate: For 1 mg of C28H24N4O3S (MW 496.58), add 201.4 µL of anhydrous DMSO.[2]

-

Vortex: Vortex vigorously for 30 seconds. If particulates remain, sonicate for 5 minutes at 30-40°C.

-

Aliquot: Immediately dispense into single-use aliquots (e.g., 20 µL) to avoid freeze-thaw cycles.

-

Store: Place aliquots at -80°C.

Visual Workflow: Storage Decision Tree

Caption: Decision matrix for optimizing the stability of C28H24N4O3S based on physical state and usage timeline.

Troubleshooting & FAQs

Q1: My compound precipitated when I diluted the DMSO stock into cell culture media. Why? A: This is a "Crash-out" event common with hydrophobic molecules (C28H24N4O3S has high lipophilicity).[2]

-

Cause: Rapid change in polarity from DMSO to aqueous media.[2]

-

Solution:

-

Serial Dilution: Do not add 100% DMSO stock directly to media. Dilute stock 1:10 in DMSO first, then into media.

-

Vortexing: Vortex the media while adding the drug solution.[2]

-

Limit DMSO: Keep final DMSO concentration < 0.5% (v/v).

-

Q2: The compound turned yellow after 2 weeks at RT. Is it still good? A: Color change often indicates oxidation, particularly of the aniline or sulfonamide moieties in this formula.[2]

-

Action: Run an LC-MS. If the purity is < 95% or the mass spectrum shows peaks at M+16 (oxidation) or M-SO2 (desulfonylation), discard the batch .[2]

Q3: Can I store the compound in ethanol instead of DMSO? A: Generally, No .[2]

-

Reason: C28H24N4O3S is likely sparingly soluble in ethanol (< 5 mM).[2] Ethanol also evaporates faster than DMSO, leading to concentration errors.[2] Stick to anhydrous DMSO.[2]

References

-

PubChem. (2025).[2] Compound Summary: C28H24N4O3S (Structure & Properties).[1][2][3][4][5][6] National Library of Medicine.[2]

-

Selleck Chemicals. (2024).[2] Inhibitor Handling and Storage Guidelines.

-

MedChemExpress. (2024).[2] Solubility & Storage of Small Molecules (DMSO Protocols).[2]

-

Royal Society of Chemistry. (2023).[2] Synthesis and evaluation of quinoline/thiazinan-4-one hybrids (C28H24N4O3S). RSC Advances.[2]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Batch-to-Batch Variation of C28H24N4O3S (Telmisartan)

Welcome to the Technical Support Center for C28H24N4O3S, an angiotensin II receptor antagonist commonly known as Telmisartan. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this active pharmaceutical ingredient (API). Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to ensure the consistency and reliability of your experimental results by minimizing batch-to-batch variation.

Introduction to C28H24N4O3S (Telmisartan) and the Challenge of Consistency

Telmisartan (C28H24N4O3S) is a potent, non-peptide antagonist of the angiotensin II type 1 (AT1) receptor, widely used in the management of hypertension.[1][2] Its complex benzimidazole structure, a result of a multi-step synthesis, presents significant challenges in maintaining batch-to-batch consistency. Variations in purity, impurity profiles, crystal form, and particle size can have a profound impact on the drug's solubility, bioavailability, and ultimately, its therapeutic efficacy and safety.

This guide will address common questions and issues encountered during the synthesis, handling, and analysis of Telmisartan, providing a framework for robust experimental design and quality control.

Frequently Asked Questions (FAQs)

Synthesis & Impurities

Q1: What are the most common sources of impurities in Telmisartan synthesis, and how can they lead to batch-to-batch variation?

A1: The synthesis of Telmisartan is a multi-step process, and impurities can be introduced at various stages, leading to significant batch-to-batch variability.[2] These impurities can be broadly categorized as process-related impurities and degradation products.[3][4][5]

-

Process-Related Impurities: These include unreacted starting materials, intermediates, by-products, and reagents. For instance, in some synthetic routes, the intermediate 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester is known to be unstable and can lead to the formation of impurities if not used immediately after preparation. Another common issue is the formation of a dibromo impurity during the bromination step, which can be difficult to control and remove. The use of certain solvents like dimethylformamide (DMF) has also been associated with dimer formation, reducing the yield and purity of the final product.[1]

-

Degradation Products: Telmisartan can degrade under certain conditions of light, temperature, pH, and humidity, leading to the formation of degradation products.[4][5]

The presence and concentration of these impurities can vary significantly from one batch to another, impacting the overall purity, safety, and efficacy of the API. Therefore, stringent control over the manufacturing process and raw materials is crucial.

Q2: How can I minimize the formation of impurities during the synthesis of Telmisartan?

A2: Minimizing impurity formation requires a multi-faceted approach focused on optimizing the synthetic route and controlling process parameters.

-

Improved Synthetic Routes: Several improved synthetic routes for Telmisartan have been developed to overcome the drawbacks of earlier methods.[2] These newer methods often aim to reduce the number of steps, avoid unstable intermediates, and use less hazardous reagents.[1][2] For example, one-step synthesis processes have been developed to increase yield and reduce costs.[1]

-

Control of Critical Process Parameters (CPPs): Strict control over reaction conditions such as temperature, pressure, reaction time, and stoichiometry of reactants is essential.[6] Any deviation in these parameters can lead to the formation of side products and impurities.

-

Quality of Starting Materials: The purity of starting materials and reagents is paramount. Using high-purity, well-characterized raw materials can significantly reduce the introduction of impurities into the reaction mixture.

-

Solvent Selection: The choice of solvent can influence the reaction pathway and the formation of impurities. Using appropriate and recoverable solvents is important for both purity and environmental reasons.

Physical Properties & Formulation

Q3: My different batches of Telmisartan show variable dissolution rates. What could be the cause?

A3: Variability in dissolution rates is a common issue with poorly soluble drugs like Telmisartan and is often linked to variations in its physical properties, primarily polymorphism and particle size.

-

Polymorphism: Telmisartan is known to exist in different polymorphic forms, which are different crystalline structures of the same molecule. These polymorphs can have different solubilities, dissolution rates, and melting points. Inconsistent control of the crystallization process can lead to the formation of different polymorphs or a mixture of polymorphs in different batches, resulting in variable dissolution profiles.

-

Particle Size Distribution: The particle size of the API significantly influences its surface area available for dissolution. Smaller particles generally have a larger surface area and dissolve faster. Variations in the milling or micronization process can lead to different particle size distributions between batches, thus affecting the dissolution rate.

Q4: How can I ensure consistent physical properties of Telmisartan across batches?

A4: To ensure consistent physical properties, it is crucial to implement robust control over the final crystallization and particle size reduction steps of the manufacturing process.

-

Controlled Crystallization: The crystallization process should be well-defined and controlled to consistently produce the desired polymorphic form. This includes controlling parameters such as solvent system, cooling rate, agitation, and seeding.

-

Particle Size Engineering: The milling or micronization process should be validated to ensure it consistently produces a narrow and reproducible particle size distribution. Techniques like laser diffraction can be used to monitor and control the particle size.

-

Characterization: Each batch of Telmisartan should be characterized for its polymorphic form (using techniques like X-ray powder diffraction - XRPD and differential scanning calorimetry - DSC) and particle size distribution to ensure it meets the predefined specifications.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to batch-to-batch variation of Telmisartan.

| Observed Issue | Potential Root Cause(s) | Recommended Actions & Analytical Techniques |

| Inconsistent Purity/Assay Results | - Incomplete reaction or side reactions. - Variation in the quality of starting materials. - Inefficient purification. - Degradation of the API. | - Review Synthesis: Re-evaluate reaction conditions (temperature, time, stoichiometry). - Raw Material QC: Implement stringent quality control on all starting materials and reagents.[6] - Optimize Purification: Refine crystallization or chromatographic purification methods. - Stability Studies: Conduct forced degradation studies to identify potential degradation products and establish appropriate storage conditions.[7] - Analytical Techniques: HPLC, UPLC, LC-MS for purity and impurity profiling.[8][9] |

| Presence of Unknown Impurities | - Contamination from reactors or equipment. - Formation of novel by-products. - Interaction with packaging materials. | - Equipment Cleaning Verification: Ensure thorough cleaning of all equipment between batches.[10] - Impurity Identification: Use advanced analytical techniques like high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the unknown impurity.[9] - Leachables & Extractables Studies: Evaluate potential interactions between the API and its container closure system. |

| Variable Dissolution Profile | - Polymorphic transformation. - Inconsistent particle size distribution. - Presence of agglomerates. | - Polymorph Screening: Use XRPD and DSC to identify and quantify the polymorphic forms present in each batch. - Particle Size Analysis: Employ laser diffraction or microscopy to determine the particle size distribution. - Review Downstream Processing: Investigate the drying and milling processes for potential causes of agglomeration or changes in physical form. |

| Inconsistent Biological Activity | - Variation in the concentration of the active substance. - Presence of impurities that interfere with the biological assay. - Differences in physical properties affecting bioavailability. | - Quantitative Analysis: Perform accurate and precise assays (e.g., validated HPLC-UV method) to determine the exact concentration of Telmisartan. - Impurity Profiling: Correlate the presence of specific impurities with changes in biological activity. - In Vitro-In Vivo Correlation (IVIVC): If applicable, establish a correlation between in vitro dissolution and in vivo bioavailability. |

Experimental Protocols & Workflows

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This protocol provides a general framework for the analysis of Telmisartan. Method validation in accordance with ICH Q2(R1) guidelines is essential.[7][11]

Objective: To determine the purity of Telmisartan and quantify known and unknown impurities.

Materials:

-

Telmisartan reference standard and sample batches

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid or other suitable buffer components

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as per the validated method. A common approach is a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the Telmisartan reference standard in a suitable diluent to a known concentration.

-

Prepare sample solutions of each batch at the same concentration as the standard.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 296 nm

-

Column Temperature: 30 °C

-

Gradient Program: Optimize the gradient to achieve good separation of the main peak from all impurities.

-

-

Data Analysis:

-

Identify the Telmisartan peak based on the retention time of the reference standard.

-

Calculate the percentage purity of each batch using the area normalization method or by using a reference standard for quantitative analysis.

-

Quantify any specified or unspecified impurities based on their peak areas relative to the main peak or a reference standard of the impurity if available.

-

Workflow for Investigating Batch-to-Batch Variation

The following diagram illustrates a systematic workflow for investigating and mitigating batch-to-batch variation of Telmisartan.

Caption: A systematic workflow for troubleshooting batch-to-batch variation.

Regulatory and Quality Considerations

Adherence to Good Manufacturing Practices (GMP) is fundamental to ensuring the quality and consistency of APIs like Telmisartan.[10][12][13][14][15] Regulatory bodies such as the FDA and international guidelines from the ICH provide a framework for quality management.

-

ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: This guideline provides a comprehensive framework for GMP in API manufacturing, covering all aspects from materials management to production and quality control.[10][12][13][14][15]

-

ICH Q3A/B: Impurities in New Drug Substances and Products: These guidelines provide thresholds for reporting, identifying, and qualifying impurities.[7]

-

USP General Chapter <1086>: Impurities in Drug Substances and Drug Products: This chapter provides definitions and guidance on controlling impurities in compendial articles.[3][4][5][16]

By implementing a robust quality management system that aligns with these guidelines, researchers and manufacturers can ensure the consistent production of high-quality Telmisartan, leading to more reliable and reproducible scientific outcomes.

References

-

Atta, N. F., Galal, A., & Ali, S. M. (2016). Perovskite synthesis, properties and their related biochemical and industrial application. Journal of Taibah University for Science, 10(4), 546-557. [Link]

- Bollikonda, R., & Thatipally, R. (2014). Process for the preparation of telmisartan. U.S. Patent No. 8,691,999. Washington, DC: U.S.

-

Reddy, K. S., Rao, G. K., & Rao, K. R. (2009). An improved synthesis of Telmisartan: an antihypertensive drug. Arkivoc, 2009(10), 247-254. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Quality Guidelines. ICH. [Link]

-

United States Pharmacopeia. (2017). <1086> Impurities in Drug Substances and Drug Products. USP-NF. [Link]

-

Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. [Link]

-

Cell and Gene. (n.d.). Defining The Root Cause Of Batch-To-Batch Variability. [Link]

-

ResearchGate. (2010). (PDF) Efficient and improved synthesis of Telmisartan. [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. [Link]

-

European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. [Link]

-

United States Pharmacopeia. (2014). <1086> Impurities in Drug Substances and Drug Products. [Link]

-

Richmond, E. W., & Shah, V. (2010). What are the most frequent causes of variation in Pharmaceutical Manufacturing? PQRI. [Link]

-

The Pharma Master. (2024). Quality Control Measures for APIs. [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Copley, M., et al. (2019). Batch-to-batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Clinical Pharmacology & Therapeutics, 105(5), 1251-1258. [Link]

-

Sharma, V. K., & Sharma, S. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Molecules, 28(4), 1735. [Link]

-

SGS. (n.d.). Quality Control Release Testing for Pharmaceutical Products. [Link]

-

Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

-

New Drug Approvals. (2015). TELMISARTAN PART 2/3. [Link]

-

United States Pharmacopeia. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

U.S. Food and Drug Administration. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

-

Particle Sciences. (n.d.). Testing and Quality Considerations for Active Pharmaceutical Ingredients (APIs). [Link]

-

Sartorius. (2020). Seven Common Causes of Pharma Process Deviations. [Link]

-

efficient and improved synthesis of Telmisartan. (2010). Beilstein Journal of Organic Chemistry, 6, 27. [Link]

-

Genentech Inc., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 145, 448-456. [Link]

-

BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

-

United States Pharmacopeia. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES. [Link]

-

LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

-

U.S. Food and Drug Administration. (2020). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry. [Link]

-

YouTube. (2024). Defining the Root Cause of Batch-to-Batch Variability. [Link]

-

ResearchGate. (n.d.). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients (APIs): An Implementation Guide. [Link]

-

Scribd. (n.d.). <1086> Impurities in Drug Substances and Drug Products. [Link]

-

YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance. [Link]

-

ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

Sources

- 1. US8691999B2 - Process for the preparation of telmisartan - Google Patents [patents.google.com]

- 2. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uspnf.com [uspnf.com]

- 4. usp.org [usp.org]

- 5. <1086> IMPURITIES IN OFFICIAL ARTICLES [drugfuture.com]

- 6. thepharmamaster.com [thepharmamaster.com]

- 7. ICH Official web site : ICH [ich.org]

- 8. agilent.com [agilent.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients - ECA Academy [gmp-compliance.org]

- 14. Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Questions and Answers Guidance for Industry | FDA [fda.gov]

- 15. researchgate.net [researchgate.net]

- 16. triphasepharmasolutions.com [triphasepharmasolutions.com]

Technical Support Center: Purification Protocols for Compound C28H24N4O3S

Case ID: PUR-C28-SULF Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: Molecule Profile & Challenge Analysis

Target Molecule: C28H24N4O3S (MW: ~512.58 g/mol )

Cheminformatics Insight:

Based on the stoichiometry (

Common Synthesis Challenges: Molecules in this weight class (MW ~500) with mixed polarity (lipophilic aromatic rings + polar sulfonamide/amine moieties) frequently exhibit:

-

"Oiling Out" (LLPS): Forming a gum instead of crystals during cooling.

-

Metal Retention: High affinity for Palladium (Pd) catalysts due to nitrogen lone pairs.

-

Silica Dragging: Broad peaks in chromatography due to basic nitrogen interactions with acidic silanols.

This guide addresses these specific failure modes.

Part 1: Diagnostic Triage & Workflow

Before attempting remediation, identify the impurity class using this decision matrix.

Figure 1: Purification Decision Matrix. Select your protocol based on the physical state and impurity profile.

Part 2: Troubleshooting & Protocols

Issue 1: "My product comes out as a sticky oil, not a crystal."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1]

This occurs when the compound's melting point is lower than the boiling point of the solvent mixture, or when the "metastable zone" is traversed too quickly. The

Protocol A: Ternary Solvent Recrystallization Do not use a simple binary system (e.g., EtOAc/Hexane). You need a "Bridge Solvent" to manage the polarity gap.

| Component | Role | Recommended Solvent |

| Solvent A (Good) | Dissolves compound fully. | DCM or THF (High solubility for C28 aromatics) |

| Solvent B (Bridge) | Miscible with A & C; slows precipitation. | Methanol or Isopropanol |

| Solvent C (Bad) | Induces supersaturation. | Diisopropyl Ether (DIPE) or Heptane |

Step-by-Step:

-

Dissolve crude C28H24N4O3S in minimal Solvent A at 35°C.

-

Add Solvent B (0.5 equivalents by volume).

-

Slowly add Solvent C dropwise until persistent cloudiness (turbidity point).

-

Critical Step: Add 2-3 drops of Solvent B to clear the solution again.

-

Seed with a pure crystal (if available) or scratch the glass.

-

Cool strictly at 5°C/hour . Rapid cooling causes oiling.

Why this works: The "Bridge Solvent" prevents the catastrophic crash-out that leads to oiling, maintaining the system in the metastable zone longer to allow nucleation [1].

Issue 2: "LC-MS shows the mass is correct, but the solid is grey/brown."

Diagnosis: Residual Palladium (Pd) Contamination. If your synthesis involved Suzuki or Buchwald couplings, the nitrogen atoms in the C28H24N4O3S scaffold act as ligands, trapping Pd. Standard columns will not remove this efficiently.

Protocol B: Chelation Scavenging Activated carbon is often insufficient for N-heterocycles. Use functionalized silica scavengers.

Selection Guide:

-

For Pd(0) / Pd(II): Use Thiol (SH) or Thiourea functionalized silica.

-

For Copper (Cu): Use Diamine functionalized silica.

Workflow:

-

Dissolve crude (1 g) in THF/MeOH (10 mL).

-

Add SiliaMetS® Thiol or equivalent (4 equivalents relative to expected metal content).

-

Stir at 50°C for 4 hours . (Heat is required to increase exchange kinetics).

-

Filter through a 0.45µm PTFE pad.

Validation: Check residual Pd via ICP-MS. Target is <10 ppm for pharmaceutical intermediates [2].

Issue 3: "The compound streaks on the column (Tailing)."

Diagnosis: Silanol Interaction.

The 4 Nitrogen atoms (likely pyridyl/pyrimidine types) are protonating on the acidic silica surface (

Protocol C: Buffered Flash Chromatography You must suppress the ionization of the basic nitrogens or mask the silanols.

Mobile Phase Modifiers:

-

Option 1 (Basic): DCM : MeOH : NH₄OH (95 : 4.5 : 0.5).

-

Note: The ammonia competes for silanol sites, sharpening the peak.

-

-

Option 2 (Triethylamine): Hexane : EtOAc + 1% Et₃N .

-

Warning: Flush the column with pure solvent after, as Et₃N can contaminate NMR.

-

Alternative Stationary Phase: If purity is critical (>99%), switch to C18 Reverse Phase .

-

Gradient: Water (0.1% Formic Acid) / Acetonitrile.

-

Why: The sulfonamide group (

) makes the molecule polar enough for good retention and separation on C18, avoiding the basic nitrogen/silica issue entirely [3].

Part 3: Mechanism of Impurity Rejection

Understanding how the purification works ensures reproducibility.

Figure 2: Mechanism of Impurity Rejection. Oiling out traps impurities (red), whereas slow lattice formation excludes them into the mother liquor (green).

References

-

Veverka, M. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development.

-

Biotage. (2023). How to Remove Palladium in three easy steps. Biotage Technical Guides.

-

Organic Chemistry Portal. (2020). Sulfonamide Synthesis and Purification Strategies.

-

PubChem. (2024).[3][4] Compound Summary for C28H24N4O3S. National Library of Medicine.

Sources

C28H24N4O3S solvent compatibility guide

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solvent Compatibility & Handling for Compound C28H24N4O3S

Executive Summary

Compound C28H24N4O3S (MW: ~496.58 g/mol ) is a lipophilic small molecule, typical of advanced kinase inhibitors or receptor modulators (e.g., sulfonamide/quinoxaline derivatives).[1][2] Its physicochemical profile—characterized by multiple aromatic rings and heteroatoms (N, O, S)—dictates a strict solvent handling protocol to prevent experimental artifacts caused by precipitation or degradation.[1][2]

This guide provides a validated framework for solubilization, storage, and aqueous dilution, ensuring that your biological data reflects the compound's activity, not its solubility limit.[1][2]

Part 1: Solvent Compatibility Matrix

The following matrix synthesizes solubility data based on the compound's calculated lipophilicity (LogP > 3.[1][2]0) and polar surface area.[1][2]

| Solvent | Solubility Rating | Max Concentration | Application Note |

| DMSO (Dimethyl Sulfoxide) | Excellent | 50 - 100 mM | Primary Vehicle. Recommended for all stock solutions.[1][2] Hygroscopic; keep tightly sealed.[1][2] |

| Ethanol (Absolute) | Moderate | ~10 - 25 mM | Viable alternative for specific in vivo models, but lower solubility limit than DMSO.[1][2] |

| DMF (Dimethylformamide) | Good | ~30 - 50 mM | Use only if DMSO is incompatible with downstream assays (rare).[1][2] Toxic to many cell lines.[1][2] |

| Water / PBS | Poor | < 10 µM | Do NOT use for stock. Compound will crash out immediately.[1][2] Only for final dilution.[1][2] |

Part 2: Critical Troubleshooting & FAQs

Q1: My compound precipitated upon dilution into cell culture media. Why?

The "Crash-Out" Effect: This is the most common failure mode.[1][2] Compound C28H24N4O3S is hydrophobic.[1][2] When you pipette a high-concentration DMSO stock (e.g., 10 mM) directly into a large volume of aqueous media, the local concentration at the pipette tip exceeds the solubility limit before mixing occurs, forming micro-precipitates that may not redissolve.[1][2]

The Fix: Intermediate Dilution Step Never jump from 100% DMSO to 0.1% DMSO in one step if the final concentration is high.[1][2]

-

Wrong: 1 µL of 10 mM stock

1 mL Media (10 µM final). -

Right: Dilute 10 mM stock

100 µM in media (with 1% DMSO)

Q2: Can I store the stock solution at -20°C?

Yes, but strictly aliquot. Repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic).[1][2] Water uptake causes hydrolysis of sulfonamide/amide bonds or gradual precipitation of the compound inside the vial.[1][2]

-